Cas no 1311279-14-7 (C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride)
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride Chemical and Physical Properties
Names and Identifiers
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- C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride
- C-(6-Chloro-4-trifluoromethylpyridin-2-yl)methylamine hydrochloride
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- MDL: MFCD16988622
- Inchi: 1S/C7H6ClF3N2.ClH/c8-6-2-4(7(9,10)11)1-5(3-12)13-6;/h1-2H,3,12H2;1H
- InChI Key: DRHBOWBARPRECC-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CC(CN)=N1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 38.9
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB302829-500 mg |
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine, hydrochloride, 95%; . |
1311279-14-7 | 95% | 500 mg |
€651.60 | 2023-07-20 | |
| abcr | AB302829-1 g |
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine, hydrochloride, 95%; . |
1311279-14-7 | 95% | 1 g |
€1,050.10 | 2023-07-20 | |
| abcr | AB302829-500mg |
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine, hydrochloride, 95%; . |
1311279-14-7 | 95% | 500mg |
€651.60 | 2025-04-21 | |
| abcr | AB302829-1g |
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine, hydrochloride, 95%; . |
1311279-14-7 | 95% | 1g |
€1050.10 | 2025-04-21 |
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride Suppliers
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride
Introduction to C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride (CAS No. 1311279-14-7)
C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride (CAS No. 1311279-14-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridine with a unique combination of chloro and trifluoromethyl substituents, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular structure of C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts specific chemical properties that are crucial for its applications in drug discovery and development. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution, reduction, and salt formation steps.
One of the key areas where C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride has shown promise is in the development of novel therapeutics for various diseases. Recent studies have explored its potential as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of specific enzymes involved in cancer cell proliferation.
The biological activity of C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride has been evaluated through various in vitro and in vivo assays. These studies have demonstrated its ability to modulate specific biological pathways, making it a valuable tool for researchers investigating disease mechanisms and potential therapeutic targets. The compound's ability to cross cell membranes and interact with intracellular targets has also been noted, further enhancing its utility in drug discovery efforts.
In addition to its pharmaceutical applications, C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride has been explored for its use in agrochemicals. Its unique chemical properties make it suitable for the development of pesticides and herbicides with improved efficacy and reduced environmental impact. Research in this area has focused on optimizing the compound's stability and bioavailability to enhance its performance as an agrochemical agent.
The synthesis and characterization of C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride have been extensively documented in the scientific literature. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm its structure and purity. These methods provide detailed insights into the molecular conformation and electronic properties of the compound, which are essential for understanding its behavior in different chemical environments.
The safety profile of C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride is an important consideration for both research and industrial applications. Comprehensive toxicological studies have been conducted to assess its potential risks to human health and the environment. These studies have generally shown that the compound is well-tolerated at low concentrations, although precautions should be taken during handling to minimize exposure.
In conclusion, C-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine; hydrochloride (CAS No. 1311279-14-7) is a versatile compound with significant potential in both pharmaceutical and agrochemical research. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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